molecular formula C16H17N5O4S B11251752 N-(2,4-Dimethoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

N-(2,4-Dimethoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide

Cat. No.: B11251752
M. Wt: 375.4 g/mol
InChI Key: SQVPMPCJTZDKQU-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a dimethoxyphenyl group, and a sulfanylacetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the sulfanylacetamide moiety is attached through nucleophilic substitution reactions, often using thiol reagents and acylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical properties.

Scientific Research Applications

N-(2,4-Dimethoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazolopyrimidine core is known to interact with nucleic acids and proteins, potentially leading to the inhibition of key biological processes. Additionally, the sulfanylacetamide moiety may contribute to the compound’s ability to disrupt cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H17N5O4S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H17N5O4S/c1-9-6-13(22)18-15-19-20-16(21(9)15)26-8-14(23)17-11-5-4-10(24-2)7-12(11)25-3/h4-7H,8H2,1-3H3,(H,17,23)(H,18,19,22)

InChI Key

SQVPMPCJTZDKQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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